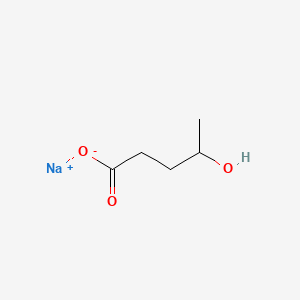
Sodium 4-hydroxypentanoate
Descripción general
Descripción
Sodium 4-hydroxypentanoate is a chemical compound with the CAS Number: 56279-37-9 . It has a molecular weight of 140.11 and its IUPAC name is sodium 4-hydroxypentanoate . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for Sodium 4-hydroxypentanoate is 1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 . This indicates the presence of 5 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sodium atom in the molecule .
Physical And Chemical Properties Analysis
Sodium 4-hydroxypentanoate is a solid at room temperature . It has a molecular weight of 140.11 . The compound’s InChI key is MEGFTCUCXBRUTB-UHFFFAOYSA-M .
Aplicaciones Científicas De Investigación
Metabolism and Pharmacological Aspects : Sodium 4-hydroxypentanoate and related compounds have been studied for their metabolic pathways and pharmacological properties. For instance, Harris et al. (2010) discovered that Calcium levulinate is converted in the liver to 4-hydroxypentanoate, potentially raising public health concerns due to its conversion being stimulated by ethanol (Harris et al., 2010).
Application in Tissue Engineering : The use of Sodium 4-hydroxypentanoate-related compounds in tissue engineering has been explored. Chen and Wu (2005) highlighted the potential of polyhydroxyalkanoates (PHAs), which include compounds like Sodium 4-hydroxypentanoate, in developing medical devices and tissue engineering applications (Chen & Wu, 2005).
Neuropharmacology : The neuropharmacological effects of Sodium 4-hydroxypentanoate and related compounds have been a subject of interest. For example, Basil, Blair, and Holmes (1964) studied the effects of Sodium 4-hydroxybutyrate on spinal reflexes, which can provide insights into the broader class of hydroxy acids including Sodium 4-hydroxypentanoate (Basil, Blair, & Holmes, 1964).
Chemical Analysis and Extraction : Sodium 4-hydroxypentanoate and its derivatives have been used in methods for chemical analysis and extraction. Singh and Sharma (1987) found Sodium hexamethylenimine carbodithioate, a related compound, effective for extracting metals in water samples, demonstrating the utility of sodium compounds in analytical chemistry (Singh & Sharma, 1987).
Drug Synthesis and Modification : The compound's derivatives have been used in drug synthesis and modification. Shaheen et al. (2014) synthesized tin derivatives of sodium deoxycholate, demonstrating the utility of sodium compounds in creating bioactive materials (Shaheen, Ali, Rosario, & Shah, 2014).
Safety And Hazards
Sodium 4-hydroxypentanoate is classified as a skin irritant (Category 2) and may cause specific target organ toxicity upon single exposure (Category 3) . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
sodium;4-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFTCUCXBRUTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxypentanoate | |
CAS RN |
56279-37-9 | |
| Record name | sodium 4-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

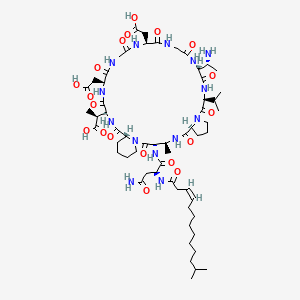
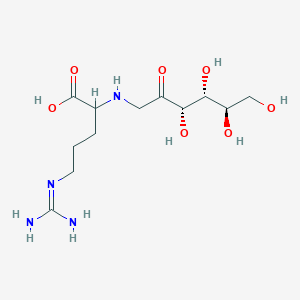
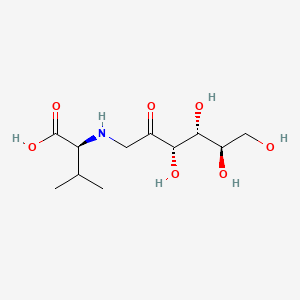

![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)
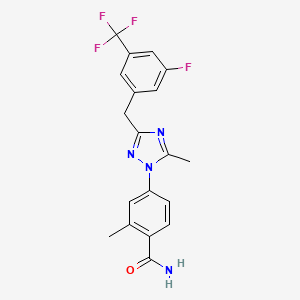
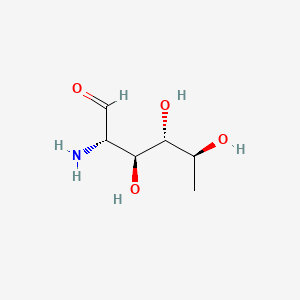
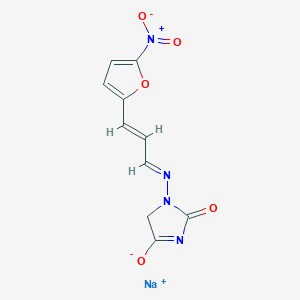
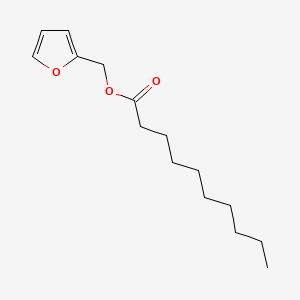
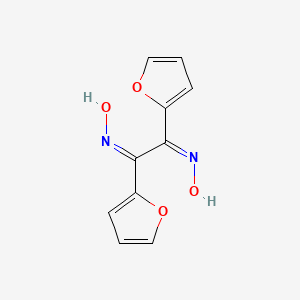

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)